Cas no 1806919-99-2 (3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol)

3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
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- Inchi: 1S/C8H5BrF5NO/c9-5-4(7(10)11)3(2-16)1-15-6(5)8(12,13)14/h1,7,16H,2H2
- InChI Key: JPZWUYGNKDTCKO-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=NC=C(CO)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 33.1
- XLogP3: 2.2
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029056072-1g |
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol |
1806919-99-2 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029056072-500mg |
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol |
1806919-99-2 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029056072-250mg |
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol |
1806919-99-2 | 97% | 250mg |
$969.60 | 2022-03-31 |
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol Related Literature
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
Additional information on 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol
Introduction to 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol (CAS No. 1806919-99-2)
3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1806919-99-2, is a halogenated pyridine derivative featuring a unique structural configuration that makes it a valuable intermediate in the synthesis of biologically active molecules. The presence of multiple fluorine atoms and a bromine substituent enhances its reactivity, making it particularly useful in the development of novel therapeutic agents.
The molecular structure of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol consists of a pyridine core substituted with a bromine atom at the 3-position, a difluoromethyl group at the 4-position, and a trifluoromethyl group at the 2-position. Additionally, a hydroxymethyl group is attached at the 5-position, providing a versatile handle for further functionalization. This combination of substituents imparts distinct electronic and steric properties to the molecule, which can be exploited in various synthetic pathways.
In recent years, there has been growing interest in halogenated pyridines due to their role as key building blocks in drug discovery. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. This property is particularly advantageous in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing complex molecular architectures.
One of the most compelling applications of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of this compound make it an excellent scaffold for developing such inhibitors.
Recent studies have demonstrated the utility of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol in the development of antiviral agents. The fluoro-substituents enhance the metabolic stability and bioavailability of drug candidates, which is critical for effective antiviral therapy. Additionally, the bromine atom provides a site for further derivatization, allowing for the creation of libraries of compounds that can be screened for antiviral activity.
The compound's potential extends beyond pharmaceutical applications. It has also shown promise in materials science, particularly in the development of organic electronic materials. The electron-deficient nature of halogenated pyridines makes them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its use as a building block for designing novel materials with enhanced optoelectronic properties.
In terms of synthetic methodologies, 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol serves as an important intermediate in multi-step syntheses. Its reactive sites can be selectively modified through various chemical transformations, enabling access to a wide range of derivatives. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce new substituents at different positions on the pyridine ring. This flexibility makes it a valuable tool for medicinal chemists seeking to optimize lead compounds.
The safety and handling of 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol are important considerations in its application. While it is not classified as a hazardous material under standard regulations, appropriate laboratory practices should be followed to ensure safe handling. This includes using personal protective equipment (PPE) such as gloves and safety goggles, working in a well-ventilated area or under a fume hood, and storing it away from incompatible substances.
The future prospects for 3-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-methanol are promising, given its versatility and utility across multiple disciplines. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain a cornerstone in pharmaceutical and materials science research. Its unique structural features continue to inspire innovation, driving advancements in drug discovery and material design.
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